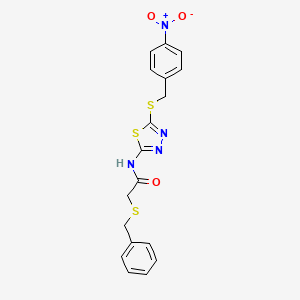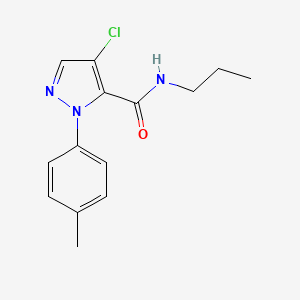
Boc-L-Tyrosinol
Overview
Description
Boc-L-Tyrosinol, also known as tert-butoxycarbonyl-L-tyrosinol, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has a molecular formula of C14H21NO4 and a molecular weight of 267.33 g/mol . It appears as a white powder and is known for its high purity, typically ≥ 99% .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-L-Tyrosinol can be synthesized through several methods. One common approach involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an aqueous solution under controlled conditions to ensure high yield and purity. The process involves adding the aqueous solution of L-tyrosine and the base to (Boc)2O in batches under a one-pot condition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and minimal environmental impact. The reaction conditions are carefully controlled to achieve high yields and purity, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Boc-L-Tyrosinol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Boc-L-Tyrosinol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Boc-L-Tyrosinol involves its role as a protecting group for the amino group in peptide synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild acidic conditions . The molecular targets and pathways involved in its action are primarily related to its role in protecting the amino group during chemical reactions .
Comparison with Similar Compounds
Boc-L-Tyrosine: Another derivative of tyrosine, used similarly in peptide synthesis.
Boc-L-Phenylalanine: A derivative of phenylalanine, also used in peptide synthesis.
Boc-L-Serine: A derivative of serine, used in the synthesis of peptides and other organic compounds.
Uniqueness: Boc-L-Tyrosinol is unique due to its specific structure, which includes both a phenolic hydroxyl group and a protected amino group. This dual functionality makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579831 | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83345-46-4, 282100-80-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2434609.png)

![N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE](/img/structure/B2434611.png)


![1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2434619.png)
![3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2434620.png)

![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2434623.png)


![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2434626.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2434630.png)
![(Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2434631.png)
